Mannomustine

Descripción general

Descripción

La mannomustina, también conocida como mostaza nitrogenada de manitol, es un agente antineoplásico alquilante del grupo de las mostazas nitrogenadas. Fue sintetizada y caracterizada por primera vez en 1957 por Vargha et al. La mannomustina es conocida por su capacidad para alquilatar las nucleobases de guanina del ADN, evitando el desacoplamiento de las hebras de ADN, lo cual es un paso necesario para la división celular. Esta propiedad la hace efectiva en el tratamiento de ciertos tipos de cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La mannomustina se sintetiza a través de una serie de reacciones químicas que involucran manitol y cloroetilamina. El proceso típicamente involucra los siguientes pasos:

Activación del Manitol: El manitol primero se activa convirtiendo sus grupos hidroxilo en intermediarios más reactivos.

Adición de Cloroetilamina: La cloroetilamina se agrega luego al manitol activado, lo que resulta en la formación de mannomustina.

Métodos de Producción Industrial: La producción industrial de mannomustina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. Esto implica un control preciso de la temperatura, el pH y el tiempo de reacción.

Análisis De Reacciones Químicas

Tipos de Reacciones: La mannomustina experimenta varios tipos de reacciones químicas, que incluyen:

Alquilación: La mannomustina alquila las nucleobases de guanina del ADN, formando enlaces cruzados que impiden la separación de las hebras de ADN.

Sustitución: También puede sufrir reacciones de sustitución con otros nucleófilos.

Reactivos y Condiciones Comunes:

Reactivos: Los reactivos comunes utilizados en reacciones con mannomustina incluyen nucleófilos como tioles y aminas.

Condiciones: Estas reacciones generalmente ocurren en condiciones suaves, como temperatura ambiente y pH neutro.

Productos Principales: Los productos principales formados a partir de estas reacciones son aductos de ADN y hebras de ADN unidas entre sí, que inhiben la división celular y conducen a la muerte celular.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Mannomustine has been studied for its effectiveness in treating various hematological malignancies and solid tumors. Its primary applications include:

- Leukemias : this compound has shown efficacy in treating different types of leukemia, particularly acute lymphoblastic leukemia and chronic myeloid leukemia .

- Polycythemia Vera : Clinical studies suggest that this compound can effectively manage this blood disorder by reducing red blood cell mass and preventing complications related to hyperviscosity .

- Malignant Disorders : The compound is also investigated for its potential in treating other malignancies due to its mechanism of action targeting rapidly dividing cells .

Case Studies and Research Findings

Several studies have documented the clinical outcomes associated with this compound treatment. Below are notable findings from various research efforts:

Comparative Analysis with Other Alkylating Agents

This compound's unique properties allow for a comparative analysis with other commonly used alkylating agents:

| Compound | Toxicity Level | Mechanism of Action | Specific Uses |

|---|---|---|---|

| This compound | Lower toxicity | Alkylates DNA guanine nucleobases | Leukemias, polycythemia vera |

| Mechlorethamine | Higher toxicity | Alkylates DNA guanine nucleobases | Lymphomas, leukemias |

| Cyclophosphamide | Moderate toxicity | Alkylates DNA; broader spectrum of activity | Various cancers including breast cancer |

| Chlorambucil | Lower toxicity than mechlorethamine but higher than this compound | Alkylates DNA; different pharmacokinetics | Chronic lymphocytic leukemia |

Mecanismo De Acción

El mecanismo de acción de la mannomustina implica su capacidad para alquilatar las nucleobases de guanina del ADN. Esta alquilación evita el desacoplamiento de las hebras de ADN, lo cual es esencial para la división celular. Al inhibir la replicación del ADN, la mannomustina induce efectivamente la muerte celular en las células cancerosas que se dividen rápidamente. Los objetivos moleculares de la mannomustina incluyen el ADN y varias proteínas involucradas en las vías de reparación del ADN .

Compuestos Similares:

Mechloretamina: Otra mostaza nitrogenada con propiedades alquilantes similares pero mayor toxicidad.

Ciclofosfamida: Un agente alquilante ampliamente utilizado con un espectro de actividad más amplio.

Clorambucil: Un agente alquilante con un inicio de acción más lento y menor toxicidad en comparación con la mannomustina.

Singularidad de la Mannomustina: La mannomustina es única debido a su toxicidad relativamente menor en comparación con otras mostazas nitrogenadas. Tiene una afinidad específica por las nucleobases de guanina del ADN, lo que la hace efectiva para atacar las células cancerosas que se dividen rápidamente mientras minimiza el daño a las células normales .

Comparación Con Compuestos Similares

Mechlorethamine: Another nitrogen mustard with similar alkylating properties but higher toxicity.

Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.

Chlorambucil: An alkylating agent with a slower onset of action and lower toxicity compared to mannomustine.

Uniqueness of this compound: this compound is unique due to its relatively lower toxicity compared to other nitrogen mustards. It has a specific affinity for DNA guanine nucleobases, making it effective in targeting rapidly dividing cancer cells while minimizing damage to normal cells .

Actividad Biológica

Mannomustine, a nitrogen mustard derivative, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound is structurally related to other alkylating agents, which are known to exert their effects by forming covalent bonds with DNA. This interaction leads to cross-linking of DNA strands, ultimately inhibiting DNA replication and transcription, which is crucial for cancer cell proliferation. The specific mechanism involves the formation of reactive intermediates that alkylate the N7 position of guanine bases in DNA, leading to mutations and cell death.

Overview of Clinical Findings

Clinical studies have shown that this compound is effective in treating various malignancies, particularly lymphatic cancers. A notable study analyzed 25 cases where this compound was found to be as effective as other nitrogen mustard derivatives in treating lymphatic malignancies. The results indicated a significant response rate among patients treated with this compound compared to those receiving alternative therapies .

Case Studies

- Study on Lymphatic Malignancies :

-

Long-term Treatment Outcomes :

- Population : Patients undergoing long-term treatment with this compound.

- Findings : Over a five-year period, patients exhibited sustained remission rates and a favorable safety profile.

- : Long-term administration of this compound appears to maintain therapeutic benefits while minimizing adverse effects .

Comparative Data on Biological Activity

The following table summarizes key findings from studies evaluating the biological activity of this compound compared to other alkylating agents:

| Agent | Efficacy in Lymphatic Malignancies | Common Side Effects | Notes |

|---|---|---|---|

| This compound | Comparable to nitrogen mustards | Nausea, fatigue | Effective in long-term treatment |

| Cyclophosphamide | High efficacy | Nausea, hair loss | Widely used but with more severe side effects |

| Chlorambucil | Moderate efficacy | Bone marrow suppression | Less effective than this compound |

Safety Profile

This compound exhibits a favorable safety profile relative to other alkylating agents. Common side effects include nausea and fatigue; however, severe adverse events are less frequently reported. This makes it an attractive option for patients who may not tolerate more aggressive chemotherapy regimens.

Propiedades

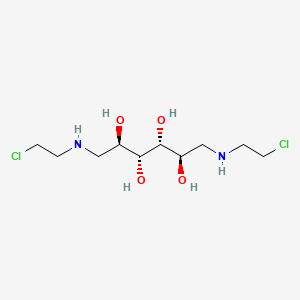

IUPAC Name |

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXVYODZCMMZEM-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020798 | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-68-1 | |

| Record name | Mannomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannomustine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.